2-Pyridincarbonsäureamid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Entzündungshemmende Forschung
2-Pyridincarbonsäureamid wurde auf seine entzündungshemmenden Wirkungen untersucht, insbesondere auf die Hemmung wichtiger Entzündungsmediatoren wie Prostaglandin E2, induzierbare Stickstoffmonoxid-Synthase, Tumornekrosefaktor-α, Nuclear factor κB, Leukotriene und einige Interleukine .
Materialwissenschaft
In der Materialwissenschaft wird this compound als Ligand für Metallkomplexe verwendet und dient als Vorläufer bei der Synthese verschiedener organischer Verbindungen .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2-Pyridineacetamide is specific enzyme activities, including cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
2-Pyridineacetamide interacts with its targets by inhibiting their activities . By inhibiting COX-2, 2-Pyridineacetamide can potentially reduce the production of prostaglandins, thereby alleviating inflammation and pain.
Biochemical Pathways
Given its inhibition of cox-2, it’s likely that the arachidonic acid pathway, which leads to the production of prostaglandins, is affected . The downstream effects of this could include a reduction in inflammation and pain.
Result of Action
2-Pyridineacetamide has demonstrated the capacity to induce apoptosis in cancer cells . Apoptosis is a form of programmed cell death, and inducing this process in cancer cells can help to control the growth and spread of cancer.
Biochemische Analyse
Biochemical Properties
2-Pyridineacetamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with cyclooxygenase-2 (COX-2), inhibiting its activity . Additionally, 2-Pyridineacetamide has demonstrated the ability to induce apoptosis in cancer cells, suggesting interactions with proteins involved in apoptotic pathways . The compound’s interactions with these biomolecules highlight its potential as a therapeutic agent in cancer treatment.
Cellular Effects
2-Pyridineacetamide exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving tyrosine kinases . By inhibiting tyrosine kinase activity, 2-Pyridineacetamide can disrupt cell proliferation and induce apoptosis in cancer cells . Furthermore, the compound affects gene expression and cellular metabolism, leading to changes in the expression of genes involved in cell cycle regulation and metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 2-Pyridineacetamide involves its binding interactions with specific biomolecules. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) by binding to its active site . Additionally, 2-Pyridineacetamide interacts with tyrosine kinase receptors, inhibiting their activity and disrupting downstream signaling pathways . These interactions result in the induction of apoptosis and inhibition of cell proliferation in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Pyridineacetamide have been observed to change over time. The compound’s stability and degradation have been studied, revealing that it remains stable under specific conditions but may degrade over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure to 2-Pyridineacetamide leading to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 2-Pyridineacetamide vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and damage to normal tissues . Threshold effects have been observed, with specific dosages required to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
2-Pyridineacetamide is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound undergoes phase I and phase II metabolic reactions, resulting in the formation of metabolites that are excreted from the body . These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and overall efficacy as a therapeutic agent .
Transport and Distribution
The transport and distribution of 2-Pyridineacetamide within cells and tissues involve specific transporters and binding proteins . The compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . The localization and accumulation of 2-Pyridineacetamide within specific tissues are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of 2-Pyridineacetamide is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . These mechanisms ensure that 2-Pyridineacetamide reaches its intended sites of action, where it can effectively inhibit enzyme activity and induce apoptosis .
Eigenschaften
IUPAC Name |
2-pyridin-2-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-7(10)5-6-3-1-2-4-9-6/h1-4H,5H2,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVCEKRAZBZVSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202921 | |
Record name | 2-Pyridineacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5451-39-8 | |
Record name | 2-Pyridineacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005451398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pyridineacetamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18382 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pyridineacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PYRIDINEACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Pyridineacetamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WG8XX6ZUL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-pyridineacetamide of interest as a potential Tyrosine Kinase Inhibitor?
A1: While the provided abstract doesn't delve into specific interaction mechanisms, it highlights that 2-pyridineacetamides represent a novel class of Tyrosine Kinase Inhibitors []. This suggests that researchers have identified promising inhibitory activity against Tyrosine Kinases within this chemical class. Further research is necessary to elucidate the specific interactions, structure-activity relationships, and potential therapeutic applications of 2-pyridineacetamides as Tyrosine Kinase Inhibitors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.